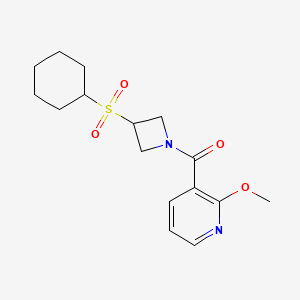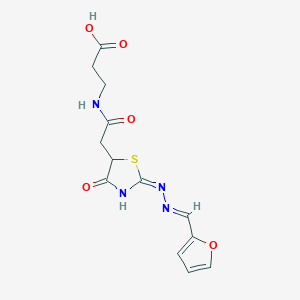![molecular formula C10H12FNO5S B2765459 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene CAS No. 2411298-24-1](/img/structure/B2765459.png)
1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene” is a chemical compound with the molecular formula C10H12FNO5S . It is a type of sulfonyl fluoride, which are known for their widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 .Chemical Reactions Analysis
Sulfonyl fluorides, such as “this compound”, are generally involved in reactions like direct fluorosulfonylation . The reaction mechanism for this process involves the generation of fluorosulfonyl radicals, which then attack the double bond of the alkene, leading to the formation of a carbon radical intermediate .Applications De Recherche Scientifique
Proton Exchange Membranes
One notable application of fluorinated compounds is in the development of highly conducting and stable proton exchange membranes (PEMs) for fuel cells. A study by Kim et al. (2020) synthesized fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers, showing promising results in terms of ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making these materials excellent candidates for replacing commercial ion exchange membranes (Kim, Park, & Lee, 2020).
Fluorescent Materials
Another application involves the synthesis of benzene-based green fluorophores, as demonstrated by Beppu et al. (2015). They presented a novel architecture for green fluorophores, which exhibits high fluorescence emission and photostability, being solid-state emissive, water-soluble, and solvent- and pH-independent. This development is significant for imaging applications and displays, offering an enhanced spectroscopic signal with a simple benzene ring structure (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Organic Synthesis and Modification
In organic synthesis, the reactivity of fluorinated compounds with acyclic olefins has been explored, leading to the formation of isomeric α-fluoro-β-sulfonyloxy products, as found by Pirkuliev et al. (2001). This work provides insight into potential mechanisms and applications for creating complex fluorinated organic molecules (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).
Solubility Studies
Understanding the solubility of fluorinated compounds in organic solvents is crucial for their practical application in synthesis and materials science. Qian et al. (2014) measured the solubilities of 1-fluoro-4-(methylsulfonyl)benzene in various solvents, providing valuable data for predicting solubility behavior and designing synthesis protocols (Qian, Wang, & Chen, 2014).
Sulfonated Monomers for Polymer Synthesis
The synthesis of new sulfonated monomers suitable for polyarylether synthesis was reported by McKay et al. (2005), highlighting the potential of these monomers for producing proton exchange membranes with enhanced properties (McKay, Lashlee, Marshall, & Kopitzke, 2005).
Mécanisme D'action
The mechanism of action of “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene” in chemical reactions is primarily through its fluorosulfonyl radical. The fluorosulfonyl radical is generated through single-electron reduction and then attacks the double bond of the alkene, leading to the formation of a carbon radical intermediate .
Orientations Futures
Sulfonyl fluorides, including “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene”, have found widespread applications in various fields . The development of new methods for the generation of fluorosulfonyl radicals and their use in the synthesis of diverse functionalized sulfonyl fluorides is a promising area of research .
Propriétés
IUPAC Name |
1-fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPOSWYMAMHYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)


![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)

![N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765385.png)



![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2765392.png)
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2765393.png)


